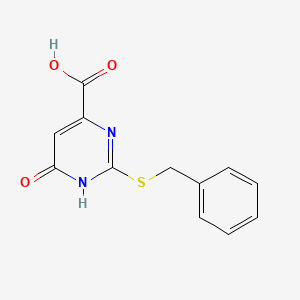
Indium--palladium (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium–palladium (1/3) is a binary intermetallic compound composed of indium and palladium in a 1:3 ratio.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indium–palladium (1/3) can be synthesized through several methods, including co-precipitation and hydrothermal synthesis. In the co-precipitation method, indium and palladium salts are dissolved in a suitable solvent, followed by the addition of a precipitating agent to form the desired compound . The hydrothermal method involves the reaction of indium and palladium precursors in an aqueous solution at elevated temperatures and pressures, resulting in the formation of indium–palladium microstructures .
Industrial Production Methods: Industrial production of indium–palladium (1/3) typically involves the use of high-temperature furnaces to melt and alloy the constituent metals. The molten mixture is then cooled and solidified to form the desired intermetallic compound. This process ensures the uniform distribution of indium and palladium atoms within the compound .
Análisis De Reacciones Químicas
Types of Reactions: Indium–palladium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of indium and palladium atoms, which can alter the compound’s reactivity and stability .
Common Reagents and Conditions: Common reagents used in reactions involving indium–palladium (1/3) include hydrogen gas, oxygen, and various organic compounds. Reaction conditions such as temperature, pressure, and the presence of catalysts can significantly impact the reaction outcomes .
Major Products: The major products formed from reactions involving indium–palladium (1/3) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, indium oxide and palladium oxide may be formed, while reduction reactions can yield pure indium and palladium metals .
Aplicaciones Científicas De Investigación
Indium–palladium (1/3) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which indium–palladium (1/3) exerts its effects is primarily related to its ability to facilitate electron transfer and catalyze chemical reactions. The presence of palladium atoms enhances the compound’s catalytic activity by promoting the adsorption and activation of reactant molecules. Indium atoms, on the other hand, contribute to the compound’s stability and resistance to oxidation .
Comparación Con Compuestos Similares
Indium–platinum (1/3): Similar to indium–palladium (1/3), this compound exhibits excellent catalytic properties but is more expensive due to the higher cost of platinum.
Gallium–palladium (1/3): This compound also shows promising catalytic activity but has different electronic properties compared to indium–palladium (1/3).
Indium–tin (1/3): While this compound is used in similar applications, it has lower catalytic activity compared to indium–palladium (1/3).
Uniqueness: Indium–palladium (1/3) stands out due to its unique combination of catalytic activity, stability, and cost-effectiveness. The presence of indium enhances the compound’s resistance to oxidation, while palladium provides excellent catalytic properties, making it a versatile and valuable material for various applications .
Propiedades
Número CAS |
12383-79-8 |
|---|---|
Fórmula molecular |
InPd3 |
Peso molecular |
434.1 g/mol |
InChI |
InChI=1S/In.3Pd |
Clave InChI |
LVGALKHAGDLSOQ-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Pd].[Pd].[In] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


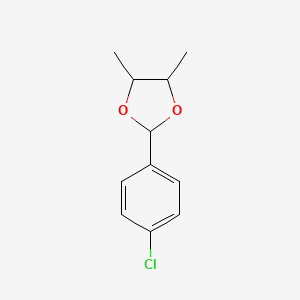
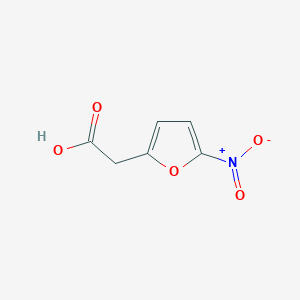
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)

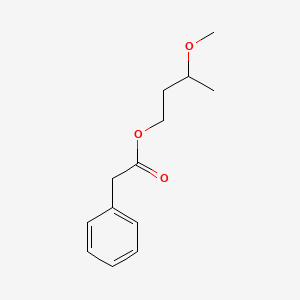
![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)
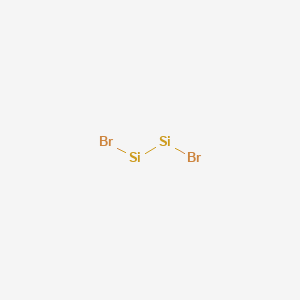

![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)

![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)

![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)
